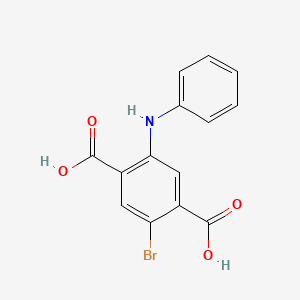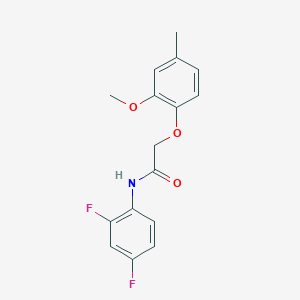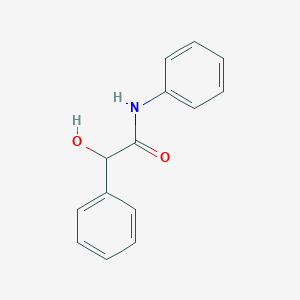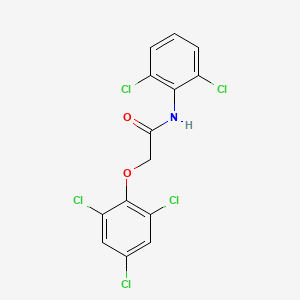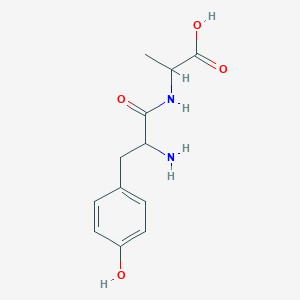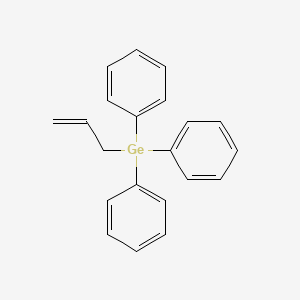
Germane, triphenyl-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyltriphenylgermane is an organogermanium compound with the chemical formula C21H20Ge It is a member of the organometallic compounds, specifically those containing germanium This compound is characterized by the presence of an allyl group (C3H5) attached to a triphenylgermane moiety (Ge(C6H5)3)
準備方法
Synthetic Routes and Reaction Conditions
Allyltriphenylgermane can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with allyl magnesium bromide. The reaction typically proceeds as follows:
Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.
Reaction with Triphenylgermanium Chloride: The allyl magnesium bromide is then reacted with triphenylgermanium chloride in an inert atmosphere to yield allyltriphenylgermane.
The reaction conditions usually involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yields.
Industrial Production Methods
While specific industrial production methods for allyltriphenylgermane are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Allyltriphenylgermane undergoes various chemical reactions, including:
Hydrogermylation: This reaction involves the addition of germanium-hydrogen bonds to unsaturated compounds, such as alkenes and alkynes.
Oxidation: Allyltriphenylgermane can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogermylation: Typically involves the use of hydridogermanes and catalysts such as platinum or rhodium.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides are often used in substitution reactions.
Major Products Formed
Hydrogermylation: Produces germylated alkanes or alkenes.
Oxidation: Results in germanium oxides or hydroxides.
Substitution: Yields substituted germanium compounds with various functional groups.
科学的研究の応用
Allyltriphenylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
作用機序
The mechanism of action of allyltriphenylgermane involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the following mechanisms:
Interaction with Enzymes: Allyltriphenylgermane can interact with enzymes, potentially inhibiting or modifying their activity.
Generation of Reactive Oxygen Species: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
Modulation of Signaling Pathways: It can affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Triphenylgermanium Hydride: Similar in structure but contains a hydrogen atom instead of an allyl group.
Allyltrimethylsilane: Contains silicon instead of germanium.
Allyltributylstannane: Contains tin instead of germanium.
Uniqueness
Allyltriphenylgermane is unique due to the presence of the allyl group attached to the germanium atom, which imparts distinct chemical reactivity and potential applications compared to its silicon and tin analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
CAS番号 |
18689-08-2 |
|---|---|
分子式 |
C21H20Ge |
分子量 |
345.0 g/mol |
IUPAC名 |
triphenyl(prop-2-enyl)germane |
InChI |
InChI=1S/C21H20Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChIキー |
OCYWVANHJJNAKH-UHFFFAOYSA-N |
正規SMILES |
C=CC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
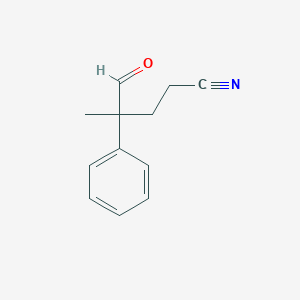
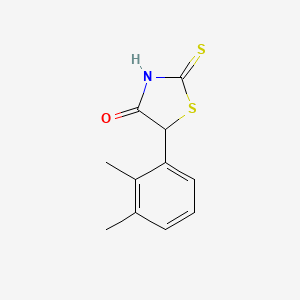
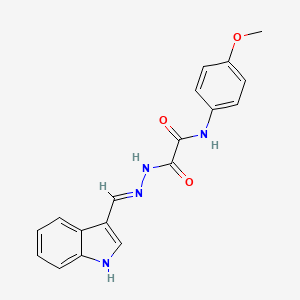
![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

